molecular formula C10H16 B1215892 (+)-beta-Phellandrene CAS No. 6153-16-8

(+)-beta-Phellandrene

Cat. No.: B1215892
CAS No.: 6153-16-8
M. Wt: 136.23 g/mol
InChI Key: LFJQCDVYDGGFCH-JTQLQIEISA-N
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Description

(+)-beta-Phellandrene belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Thus, this compound is considered to be an isoprenoid lipid molecule this compound is considered to be a practically insoluble (in water) and relatively neutral molecule this compound has been primarily detected in feces. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in ginger. This makes this compound a potential biomarker for the consumption of this food product.
This compound is a beta-phellandrene in which the chiral centre has S configuration. It has a role as a plant metabolite. It is an enantiomer of a (-)-beta-phellandrene.

Properties

CAS No.

6153-16-8

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(6S)-3-methylidene-6-propan-2-ylcyclohexene

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8,10H,3,5,7H2,1-2H3/t10-/m0/s1

InChI Key

LFJQCDVYDGGFCH-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H]1CCC(=C)C=C1

SMILES

CC(C)C1CCC(=C)C=C1

Canonical SMILES

CC(C)C1CCC(=C)C=C1

boiling_point

171-172°C

6153-17-9
6153-16-8

physical_description

Liquid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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